3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenethylpropanamide
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Overview
Description
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenethylpropanamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, and a phenethylpropanamide moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenethylpropanamide typically involves multiple steps. One common method starts with the preparation of the triazolopyridazine core. This can be achieved by cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl compounds . The methoxy group is then introduced through methylation reactions, and the phenethylpropanamide moiety is attached via amide bond formation using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and high-throughput screening to identify the most efficient reaction conditions. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenethylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenethyl moiety, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenethylpropanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenethylpropanamide involves its interaction with specific molecular targets. The triazolopyridazine core is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate these targets through binding to their active sites or allosteric sites, leading to changes in cellular pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
- N-Methyl-N-[3-(6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]acetamide
- (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)
Uniqueness
What sets 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenethylpropanamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the phenethylpropanamide moiety, in particular, enhances its potential for therapeutic applications and its ability to interact with a diverse range of molecular targets .
Properties
Molecular Formula |
C17H19N5O2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C17H19N5O2/c1-24-17-10-8-15-20-19-14(22(15)21-17)7-9-16(23)18-12-11-13-5-3-2-4-6-13/h2-6,8,10H,7,9,11-12H2,1H3,(H,18,23) |
InChI Key |
SZTVICCCUFYJKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NCCC3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
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